4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a bromophenyl group adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the reaction of a suitable bromophenyl precursor with a spirocyclic amine. One common method includes the use of 3-bromobenzyl chloride and 2-azaspiro[4.4]nonane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and specificity in binding. This compound may inhibit enzyme activity or disrupt cellular processes by binding to key proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
- 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Uniqueness
4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the position of the bromophenyl group. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H16BrNO |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16BrNO/c15-11-5-3-4-10(8-11)12-9-16-13(17)14(12)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9H2,(H,16,17) |
InChI Key |
FBYAZVODSYRCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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